(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride
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Overview
Description
(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride is a chiral amide compound with a specific stereochemistry at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Amidation Reaction: The precursor undergoes an amidation reaction with an appropriate amine, such as N-methylamine, under controlled conditions to form the amide bond.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (3S)-enantiomer.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of chiral catalysts and advanced purification techniques is essential to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A related compound with similar structural features but different substituents.
N4-substituted sulfonamides: Compounds with sulfonamide groups that exhibit similar biological activities.
Uniqueness
(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride is unique due to its specific chiral configuration and the presence of both amide and aromatic functionalities. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2728725-53-7 |
---|---|
Molecular Formula |
C11H17ClN2O |
Molecular Weight |
228.7 |
Purity |
95 |
Origin of Product |
United States |
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